(E)-3-(2-chlorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions used to create the compound. This can include the starting materials, catalysts, temperature, pressure, and other factors .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy can be used to determine the structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and redox reactions .Physical and Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. Physical properties can include melting point, boiling point, solubility, and density. Chemical properties can include reactivity, acidity or basicity, and redox potential .Scientific Research Applications
Tyrosine Kinase Inhibitors
A study explored the development of tyrosine kinase inhibitors, focusing on 4-anilinoquinazoline- and 4-anilinopyrido[3,4-d]pyrimidine-6-acrylamides, highlighting their role as potent erbB tyrosine kinase inactivators. These compounds, including derivatives with various Michael acceptor units, were investigated for their irreversible inhibition capabilities, with a particular interest in enhancing solubility and pharmacological efficacy. The research suggests these compounds have significant potential in cancer therapy, particularly in targeting the epidermal growth factor receptor (EGFR) and erbB2, underscoring the compound's relevance in developing new anticancer therapies (Smaill et al., 2001).
Metal-Free Organic Synthesis
Another study presented a metal-free method for synthesizing 4-substituted isoquinoline-1,3(2H,4H)-dione derivatives via an alkyl radical induced addition/cyclization of acrylamide. This process highlights the compound's utility in creating complex organic structures without the need for metal catalysts, providing a new avenue for synthesizing isoquinolinone derivatives with potential applications in pharmaceuticals and material science (Zhu, Zhou, & Xia, 2016).
Antitumor Activity
Research into quinolinyl acrylate derivatives explored their antitumor properties, particularly against prostate cancer. This study synthesized new quinolinyl acrylate derivatives and evaluated their efficacy in vitro and in vivo against human prostate cancer cells. The findings indicate that certain derivatives can significantly reduce tumor growth, providing insight into the potential therapeutic applications of these compounds in treating prostate cancer (Rodrigues et al., 2012).
Antimicrobial and Anticancer Evaluation
Another study focused on the synthesis of new 2-chloro-3-hetarylquinolines, assessing their antibacterial and anticancer activities. This research underscores the compound's versatility in generating derivatives with significant biological activities, offering potential applications in developing new antimicrobial and anticancer agents (Bondock & Gieman, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-16-4-2-1-3-13(16)6-8-17(22)21-14-7-5-12-9-10-20-18(23)15(12)11-14/h1-8,11H,9-10H2,(H,20,23)(H,21,22)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIQWZHEFBAPBX-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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